molecular formula C8H9N3S3 B1622356 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 448947-84-0

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1622356
CAS No.: 448947-84-0
M. Wt: 243.4 g/mol
InChI Key: ZSELYSPKDJZLFK-UHFFFAOYSA-N
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Description

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles It is characterized by the presence of a triazole ring, a thiol group, and a thienylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienylthio Group: The thienylthio group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a thienyl halide.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The thienylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-[(2-furylthio)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-[(2-pyridylthio)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thienylthio group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can lead to different biological and chemical activities.

Properties

IUPAC Name

4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S3/c1-11-6(9-10-8(11)12)5-14-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSELYSPKDJZLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384870
Record name 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448947-84-0
Record name 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol

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